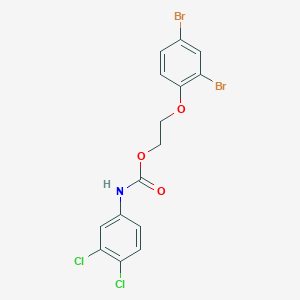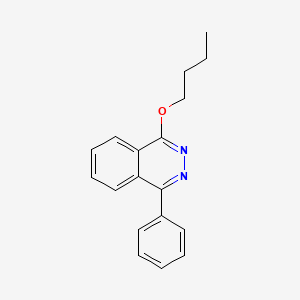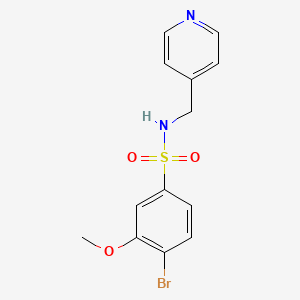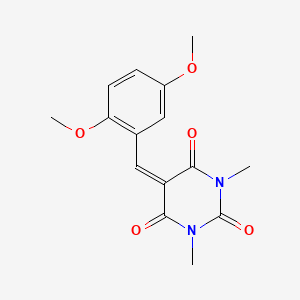
2-(2,4-dibromophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)ethyl (3,4-dichlorophenyl)carbamate, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1950s and has since been used extensively due to its effectiveness in controlling a broad range of weeds. Diuron is a white crystalline solid that is slightly soluble in water and has a molecular weight of 277.98 g/mol.
Mecanismo De Acción
Diuron acts by inhibiting photosynthesis in plants. It disrupts the electron transport chain in chloroplasts, leading to a reduction in the production of ATP and NADPH. This results in a decrease in the synthesis of carbohydrates, which eventually leads to the death of the plant.
Biochemical and Physiological Effects
Diuron has been found to have a range of biochemical and physiological effects on plants, animals, and humans. In plants, it causes chlorosis, stunted growth, and reduced photosynthetic activity. In animals, it has been found to cause reproductive and developmental abnormalities, as well as damage to the liver and kidneys. In humans, it has been linked to the development of cancer, as well as reproductive and developmental abnormalities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. It is relatively inexpensive and easy to use, making it a popular choice among farmers and researchers. However, its use is also associated with a range of environmental and health risks, which must be carefully considered when conducting lab experiments.
Direcciones Futuras
There are several future directions for research on Diuron. One area of interest is the development of more effective and environmentally friendly herbicides that can replace Diuron. Another area of research is the investigation of the potential use of Diuron as a pharmaceutical agent for the treatment of cancer. Finally, there is a need for further research on the environmental and health risks associated with the use of Diuron, as well as the development of strategies to mitigate these risks.
Métodos De Síntesis
Diuron can be synthesized through the reaction of 2,4-dibromophenol and 3,4-dichloroaniline in the presence of potassium carbonate and copper powder. The reaction takes place in a solvent like dimethylformamide or dimethyl sulfoxide and is carried out under reflux conditions. The product is then purified through crystallization and recrystallization.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in scientific research to investigate its effects on aquatic and terrestrial ecosystems, as well as its potential toxicity to humans and animals. Diuron has also been studied for its potential use as a pharmaceutical agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2Cl2NO3/c16-9-1-4-14(11(17)7-9)22-5-6-23-15(21)20-10-2-3-12(18)13(19)8-10/h1-4,7-8H,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUHXPSDFAIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2)Br)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)

![ethyl 7-cyclopropyl-3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204803.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
![6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
malonate](/img/structure/B5204822.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)

![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)
![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)

![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)